Cas no 1014028-00-2 (3-ethoxy-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide)

3-Ethoxy-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a specialized pyrazole derivative with notable applications in agrochemical and pharmaceutical research. Its molecular structure features a trifluoromethylphenyl group, enhancing its bioactivity and binding affinity, while the ethoxy and ethyl substituents contribute to its stability and solubility profile. This compound is particularly valued for its potential as an intermediate in the synthesis of crop protection agents and bioactive molecules. The presence of the trifluoromethyl group improves lipophilicity, aiding in membrane permeability. Its well-defined chemical properties make it a reliable candidate for structure-activity relationship studies and targeted molecular design in industrial and academic settings.
3-ethoxy-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide structure
1014028-00-2 structure
Product Name:3-ethoxy-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
CAS No:1014028-00-2
MF:C15H16F3N3O2
MW:327.301653862
CID:6483508
Update Time:2025-05-23

3-ethoxy-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-ethoxy-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
    • 3-ethoxy-1-ethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide
    • Inchi: 1S/C15H16F3N3O2/c1-3-21-9-12(14(20-21)23-4-2)13(22)19-11-7-5-10(6-8-11)15(16,17)18/h5-9H,3-4H2,1-2H3,(H,19,22)
    • InChI Key: PBGRSFGYNLNONT-UHFFFAOYSA-N
    • SMILES: N1(CC)C=C(C(NC2=CC=C(C(F)(F)F)C=C2)=O)C(OCC)=N1

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Life Chemicals
F2382-0196-2μmol
3-ethoxy-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
1014028-00-2 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2382-0196-5μmol
3-ethoxy-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
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F2382-0196-10μmol
3-ethoxy-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
1014028-00-2 90%+
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$103.5 2023-05-16
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F2382-0196-20μmol
3-ethoxy-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
1014028-00-2 90%+
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$118.5 2023-05-16
Life Chemicals
F2382-0196-1mg
3-ethoxy-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
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$81.0 2023-05-16
Life Chemicals
F2382-0196-2mg
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1014028-00-2 90%+
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Life Chemicals
F2382-0196-3mg
3-ethoxy-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
1014028-00-2 90%+
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Life Chemicals
F2382-0196-4mg
3-ethoxy-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
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Life Chemicals
F2382-0196-5mg
3-ethoxy-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
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Life Chemicals
F2382-0196-10mg
3-ethoxy-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
1014028-00-2 90%+
10mg
$118.5 2023-05-16

Additional information on 3-ethoxy-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

3-Ethoxy-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide (CAS No. 1014028-00-2)

The compound 3-ethoxy-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide (CAS No. 1014028-00-2) is a highly specialized organic molecule with significant applications in the field of agrochemicals and pharmaceuticals. This compound, often referred to as a pyrazole carboxamide, has garnered attention due to its unique structural properties and functional groups that contribute to its bioactivity. The molecule consists of a pyrazole ring system, which is a five-membered heterocycle containing two nitrogen atoms, and is substituted with an ethoxy group, an ethyl group, and a trifluoromethylphenyl group. These substituents play a crucial role in modulating the compound's chemical reactivity, stability, and biological activity.

Recent studies have highlighted the potential of 3-ethoxy-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide as a herbicide and fungicide. Its ability to inhibit specific enzymes involved in plant growth and fungal metabolism makes it a promising candidate for agricultural applications. The trifluoromethyl group attached to the phenyl ring enhances the compound's lipophilicity, which improves its absorption and distribution in plant tissues. Additionally, the ethoxy and ethyl groups contribute to the molecule's solubility and stability under various environmental conditions.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and functional group transformations. Researchers have optimized the synthetic pathway to achieve higher yields and purities, ensuring its scalability for industrial production. The use of advanced catalytic systems and green chemistry principles has further enhanced the efficiency of this synthesis process.

In terms of physical properties, 3-ethoxy-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide exhibits a melting point of approximately 155°C and a boiling point around 385°C under standard conditions. Its solubility in organic solvents such as dichloromethane and acetonitrile is relatively high, while its aqueous solubility is moderate due to the presence of hydrophilic groups like the carboxamide moiety.

Recent research has focused on understanding the molecular mechanisms underlying the bioactivity of this compound. For instance, studies using molecular docking techniques have revealed that the pyrazole ring interacts with key residues in target enzymes, leading to competitive inhibition. Furthermore, computational modeling has provided insights into the compound's pharmacokinetic profile, suggesting favorable absorption and metabolism characteristics.

The environmental impact of 3-ethoxy-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has also been evaluated in recent studies. Results indicate that it degrades relatively quickly under aerobic conditions, reducing its persistence in soil and water systems. This makes it an eco-friendly alternative to traditional agrochemicals that often pose long-term environmental risks.

In conclusion, 3-Ethoxy-1-Ethyl-N-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole-4-Carboxamide (CAS No. 1014028-00-2) is a versatile compound with significant potential in agriculture and medicine. Its unique structure, combined with advanced synthetic methods and favorable environmental properties, positions it as a valuable addition to modern chemical toolkits.

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